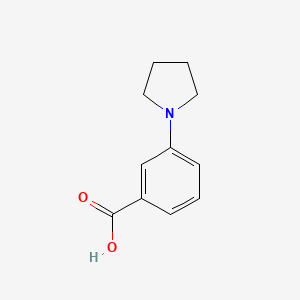

3-(Pyrrolidin-1-yl)benzoic acid

描述

3-(Pyrrolidin-1-yl)benzoic acid, with the molecular formula C₁₁H₁₃NO₂, is a bifunctional organic compound featuring both a carboxylic acid group and a tertiary amine integrated within a five-membered pyrrolidine (B122466) ring. ontosight.ai This unique combination of functional groups makes it a valuable building block in synthetic chemistry. cymitquimica.com Its formal name is this compound, and it is identified by the CAS Number 72548-79-9. ontosight.ai The compound's structure, consisting of a stable aromatic ring coupled with a saturated heterocycle, offers a three-dimensional geometry that is highly sought after in the design of complex molecules. nih.govnih.gov

The presence of both an acidic carboxylic group and a basic pyrrolidine nitrogen atom imparts amphoteric properties to the molecule, influencing its solubility and reactivity. ontosight.ai Academically, it serves as an important intermediate, or starting material, for the synthesis of more elaborate chemical structures with potential applications in medicinal chemistry and material science. ontosight.aicymitquimica.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| Melting Point | 215 °C |

| Boiling Point | 384.1±25.0 °C (Predicted) |

| Density | 1.2±0.1 g/cm³ (Predicted) |

| LogP | 2.09 |

| pKa | 3.84±0.10 (Predicted) |

Data sourced from publicly available chemical databases. chemsrc.com

Structure

3D Structure

属性

IUPAC Name |

3-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVWGEKZONYEMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349531 | |

| Record name | 3-pyrrolidin-1-ylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72548-79-9 | |

| Record name | 3-pyrrolidin-1-ylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Pyrrolidin-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations for 3 Pyrrolidin 1 Yl Benzoic Acid

Established Synthetic Pathways for 3-(Pyrrolidin-1-yl)benzoic Acid and Analogues

The construction of this compound and related compounds can be achieved through several established synthetic routes. These pathways are broadly categorized into convergent and divergent strategies, each offering distinct advantages in terms of efficiency and molecular diversity.

Synthetic approaches to pyrrolidine-containing molecules can be broadly classified based on the origin of the pyrrolidine (B122466) ring. nih.gov In a divergent strategy , a pre-existing, often commercially available, pyrrolidine derivative, such as proline or 4-hydroxyproline, is functionalized. nih.gov For the synthesis of this compound, this would typically involve the coupling of pyrrolidine with a suitable 3-substituted benzoic acid derivative, for instance, 3-fluorobenzoic acid or 3-bromobenzoic acid, via a nucleophilic aromatic substitution reaction.

Conversely, a convergent strategy involves the construction of the pyrrolidine ring from acyclic precursors during the synthesis. nih.gov One of the classical and extensively studied methods for forming the five-membered pyrrolidine ring is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene. nih.govrsc.org This approach allows for the introduction of stereochemical complexity in a controlled manner. nih.gov

A modern synthetic approach that can be applied to analogues involves the gold-catalyzed aerobic dehydrogenative aromatization. acs.orgacs.org In this method, a cyclic amine like pyrrolidine can be reacted with a cyclohexenone derivative to produce m-phenylenediamine (B132917) structures, which are closely related to the target molecule. acs.orgacs.org This reaction proceeds via a 1,4-addition of the amine to the cyclohexenone, followed by an oxidative aromatization. acs.org

The efficiency of synthetic pathways is critically dependent on the optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and reactant stoichiometry. For instance, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives, a related class of compounds, a systematic optimization of reaction parameters led to a significant improvement in product yields. beilstein-journals.orgbeilstein-journals.org The reaction between 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one and 4-methoxybenzylamine (B45378) was studied under various conditions to maximize the yield of the desired product. beilstein-journals.orgbeilstein-journals.org

Similarly, in the gold-catalyzed synthesis of m-phenylenediamine derivatives, extensive optimization of the reaction conditions was performed. acs.org The choice of catalyst support was found to be crucial, with Au/CeO₂ demonstrating superior activity. acs.org Further tuning of the solvent, reaction atmosphere, and reactant equivalents led to a significant increase in the yield of the desired product. acs.org

| Entry | Catalyst | Solvent | Atmosphere | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Au/CeO₂ | Ethyl Acetate | Air | 56 | acs.org |

| 2 | Pd/CeO₂ | Ethyl Acetate | Air | 2 | acs.org |

| 3 | Pt/CeO₂ | Ethyl Acetate | Air | 2 | acs.org |

| 4 | Au/CeO₂ | Ethyl Acetate | Ar | <1 | acs.org |

| 5 | Au/CeO₂ | Hexyl Acetate | Air | 66 | acs.org |

Advanced Functionalization and Derivatization Strategies

To explore the chemical space around this compound and generate analogues with potentially enhanced properties, advanced functionalization and derivatization strategies are employed. These methods focus on the selective modification of either the benzoic acid or the pyrrolidine moiety.

The benzoic acid portion of the molecule offers multiple sites for functionalization. The carboxylic acid group itself can be converted into a variety of other functional groups, such as esters, amides, or more complex heterocycles. A one-pot synthesis-arylation strategy has been reported for the conversion of carboxylic acids into 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov This method could be applied to this compound to generate novel derivatives. The reaction proceeds through the formation of an N-isocyaniminotriphenylphosphorane intermediate, followed by a copper-catalyzed arylation. nih.gov

Furthermore, the aromatic ring can undergo electrophilic aromatic substitution reactions. The directing effects of the carboxylic acid group (meta-directing) and the pyrrolidinyl group (ortho, para-directing) would influence the regioselectivity of such modifications.

The stereochemistry of the pyrrolidine ring can significantly impact the biological activity of a molecule. nih.govbeilstein-journals.org Therefore, methods that allow for precise control over the stereocenters on the pyrrolidine ring are highly valuable. Asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful tool for the enantioselective synthesis of pyrrolidines, offering access to a wide range of stereochemical patterns. rsc.org The stereoselectivity at different positions of the pyrrolidine ring is dependent on the geometry of the ylide and the dipolarophile used in the reaction. nih.gov

The introduction of fluorine atoms onto the pyrrolidine ring is another advanced strategy that can induce significant conformational changes and influence the biological properties of the molecule. beilstein-journals.org Depending on the regio- and stereochemistry of fluorine substitution, the conformational stability of the pyrrolidine ring can be enhanced. beilstein-journals.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of chemical compounds is of increasing importance to minimize environmental impact. In the context of synthesizing this compound and its analogues, several green strategies can be implemented.

The use of environmentally benign solvents is a key aspect of green chemistry. For example, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, ethanol (B145695) was found to be a superior solvent compared to glacial acetic acid, leading to a dramatic increase in product yield. beilstein-journals.orgbeilstein-journals.org Other green approaches include the use of solvent-free reaction conditions, as demonstrated in the PTSA-catalyzed synthesis of 1,3,5-triarylbenzenes from acetophenones. rsc.org

Furthermore, the use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, aligns with green chemistry principles. The gold-on-ceria catalyst used in the dehydrogenative aromatization reaction is an example of a heterogeneous catalyst that operates under relatively mild, aerobic conditions, with oxygen from the air serving as the terminal oxidant. acs.orgacs.org Such catalytic systems avoid the need for stoichiometric amounts of harsh oxidants, thus reducing waste generation. acs.org The development of green synthetic processes for benzoic acid derivatives is an active area of research. brazilianjournals.com.br

Catalytic Methodologies for Incorporating Pyrrolidine and Benzoic Acid Scaffolds

The primary catalytic approach for synthesizing this compound involves the cross-coupling of a 3-halobenzoic acid with pyrrolidine. Both palladium- and copper-based catalytic systems have been explored for this transformation, with copper catalysis, particularly the Ullmann condensation and its modern variations, proving to be a robust method.

A significant advancement in this area is the development of chemo- and regioselective copper-catalyzed amination procedures. These methods are particularly advantageous as they can often be performed without the need for protecting the carboxylic acid functionality, which simplifies the synthetic sequence. For instance, a copper-catalyzed cross-coupling procedure has been described for the amination of bromobenzoic acids. acs.orgnih.govresearchgate.netacs.orgorganic-chemistry.org While much of the detailed research has focused on 2-bromobenzoic acids, the principles are applicable to the synthesis of the 3-substituted isomer. acs.orgnih.govresearchgate.netacs.orgorganic-chemistry.org

The general reaction scheme involves the coupling of a 3-halobenzoic acid (typically 3-bromobenzoic acid or 3-iodobenzoic acid) with pyrrolidine in the presence of a copper catalyst, a base, and a suitable solvent.

General Reaction Scheme:

X = Br, I

The selection of the catalyst, ligand, base, and solvent is critical for achieving high yields and purity of the final product.

Detailed Research Findings

Research into copper-catalyzed N-arylation has provided insights into the key parameters influencing the success of the synthesis of compounds structurally similar to this compound. Studies on the amination of bromobenzoic acids have demonstrated the efficacy of using a combination of copper powder and copper(I) oxide as the catalytic system. nih.gov The choice of base and solvent also plays a pivotal role, with potassium carbonate being a commonly used base and high-boiling polar solvents like 2-ethoxyethanol (B86334) being effective. nih.gov

The following interactive data table summarizes typical reaction conditions and findings for the copper-catalyzed amination of bromobenzoic acids, which can be extrapolated for the synthesis of this compound.

| Starting Material (Aryl Halide) | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Bromobenzoic Acid | Various Anilines | Cu Powder / Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | up to 99 | nih.gov |

| 2-Bromobenzoic Acid | Aliphatic Amines | Cu Powder / Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | Good to High | acs.org |

Advanced Spectroscopic Characterization and Molecular Architecture Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of 3-(Pyrrolidin-1-yl)benzoic acid is characterized by distinct signals corresponding to the protons of the pyrrolidine (B122466) ring and the substituted benzene (B151609) ring. The integration of these signals confirms the number of protons in each unique chemical environment. pressbooks.pub

Aromatic Protons: The benzene ring exhibits a complex multiplet pattern due to the electronic effects of the electron-donating pyrrolidinyl group and the electron-withdrawing carboxylic acid group. These protons typically appear in the downfield region (δ 7.0-8.0 ppm). docbrown.info

Pyrrolidine Protons: The protons on the pyrrolidine ring are observed further upfield. The four protons adjacent to the nitrogen atom (α-protons) are deshielded compared to the four β-protons and typically appear as multiplets.

Carboxylic Acid Proton: The acidic proton of the carboxyl group is highly deshielded and often appears as a broad singlet at a very downfield chemical shift (δ 10-13 ppm), the position of which can be sensitive to solvent and concentration. docbrown.info

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. chemicalbook.commagritek.com

Carbonyl Carbon: The carbon of the carboxylic acid is the most deshielded, appearing significantly downfield (δ ~167-173 ppm). chemicalbook.com

Aromatic Carbons: The six carbons of the benzene ring produce signals in the aromatic region (δ ~110-150 ppm). The carbon atom directly attached to the nitrogen of the pyrrolidine ring (C3) is shielded, while the carbon attached to the carboxyl group (C1) is deshielded.

Pyrrolidine Carbons: The two sets of non-equivalent carbons in the pyrrolidine ring appear in the aliphatic region of the spectrum. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | N/A |

| Aromatic (C2-H, C4-H, C5-H, C6-H) | 6.5 - 8.0 | Multiplets | ~2-8 |

| Pyrrolidine (α-CH₂) | ~3.3 | Multiplet | ~6-7 |

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-COOH) | 167 - 173 |

| Aromatic (C-N) | ~148 |

| Aromatic (C-COOH) | ~131 |

| Aromatic (Other) | 112 - 130 |

| Pyrrolidine (α-C) | ~47 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and understanding spatial relationships within the molecule. slideshare.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. researchgate.net This would confirm the connectivity within the aromatic ring system by showing cross-peaks between neighboring aromatic protons. It would also establish the connectivity of the -CH₂-CH₂- fragments within the pyrrolidine ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are bonded. researchgate.net A NOESY spectrum could reveal through-space interactions between the α-protons of the pyrrolidine ring and the H-2 and H-4 protons on the benzene ring, providing insights into the preferred conformation of the molecule. researchgate.net

Mass Spectrometry (MS) for Precise Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis. journalijar.com

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental formula of the compound. For this compound (C₁₁H₁₃NO₂), the monoisotopic mass is 191.09463 Da. uni.lu HRMS analysis would typically be performed on protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species.

Table 3: Predicted HRMS Data for this compound Adducts

| Adduct Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₄NO₂⁺ | 192.10192 |

| [M+Na]⁺ | C₁₁H₁₃NNaO₂⁺ | 214.08386 |

| [M-H]⁻ | C₁₁H₁₂NO₂⁻ | 190.08736 |

Data sourced from predictive databases. uni.lu

Tandem mass spectrometry (MS/MS) involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.govresearchgate.net

For this compound, key fragmentation pathways can be predicted:

Decarboxylation: A common fragmentation for benzoic acid derivatives is the loss of the carboxyl group, either as CO₂ (44 Da) from the deprotonated molecule or as a COOH radical (45 Da) from the protonated molecule.

Pyrrolidine Ring Fragmentation: The pyrrolidine ring can undergo cleavage, leading to the loss of ethylene (B1197577) (C₂H₄, 28 Da) or other small neutral fragments.

Cleavage of the C-N Bond: The bond between the benzene ring and the pyrrolidine nitrogen may cleave, leading to ions corresponding to the pyrrolidinyl cation or the aminobenzoic acid radical cation.

These fragmentation patterns allow for detailed structural confirmation and can be used to distinguish it from its isomers. lifesciencesite.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra provide valuable information about the functional groups present and their chemical environment, such as involvement in hydrogen bonding. slideshare.net

The IR spectrum of this compound in a solid state would be dominated by features characteristic of a carboxylic acid dimer formed through intermolecular hydrogen bonding. researchgate.netresearchgate.net

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine ring appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the dimerized carboxyl group is expected around 1680-1710 cm⁻¹. researchgate.net

C=C Stretches: Aromatic ring C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the tertiary amine is expected in the 1250-1020 cm⁻¹ range.

Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric vibrations of the aromatic ring and the C=C bonds, which may be weak in the IR spectrum. nih.gov

Table 4: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch (H-bonded) | 2500 - 3300 (broad) | IR |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | IR, Raman |

| Pyrrolidine Ring | C-H Stretch | 2850 - 2960 | IR, Raman |

| Carboxylic Acid | C=O Stretch (Dimer) | 1680 - 1710 | IR, Raman |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | IR, Raman |

Characteristic Vibrational Modes of Carboxylic Acid and Pyrrolidine Moieties

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, would be instrumental in identifying the characteristic vibrational modes of this compound.

The carboxylic acid group is expected to exhibit several distinct vibrational bands. A very broad O-H stretching band is anticipated in the region of 3300-2500 cm⁻¹, a hallmark of the strong hydrogen bonding present in carboxylic acid dimers. The C=O stretching vibration of the carbonyl group typically appears as a strong, sharp band between 1710 and 1680 cm⁻¹ for aromatic carboxylic acids, with the conjugation to the benzene ring slightly lowering the frequency compared to saturated carboxylic acids. Additionally, C-O stretching and O-H bending vibrations are expected in the fingerprint region of the spectrum.

The pyrrolidine moiety , a saturated five-membered nitrogen-containing ring, would contribute characteristic C-H stretching vibrations from its methylene (B1212753) groups, typically observed between 3000 and 2850 cm⁻¹. C-N stretching vibrations are also expected, though they can be of variable intensity. The specific frequencies of these vibrations would be influenced by the ring conformation and its attachment to the benzoic acid ring.

A hypothetical table of expected vibrational modes is presented below. It is important to note that these are generalized ranges and the precise, experimentally determined values for this compound are not currently available in the reviewed literature.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch (H-bonded) | 3300 - 2500 (Broad) |

| Carboxylic Acid | C=O Stretch | 1710 - 1680 |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 |

| Carboxylic Acid | O-H Bend | ~920 (Broad) |

| Pyrrolidine | C-H Stretch | 3000 - 2850 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

Analysis of Hydrogen Bonding and Solid-State Interactions

The solid-state structure of this compound is expected to be significantly influenced by intermolecular hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). This typically leads to the formation of centrosymmetric dimers, where two molecules are held together by a pair of O-H···O hydrogen bonds.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Structure Analysis

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis for this compound would provide invaluable information on its molecular conformation, tautomeric forms, polymorphism, and supramolecular architecture. As of the latest review, a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.

Elucidation of Tautomeric Forms and Polymorphism

While this compound is most stable in the depicted form, the possibility of tautomerism, particularly in different solvent environments or solid-state forms, could be investigated using crystallographic and spectroscopic methods. For instance, proton transfer from the carboxylic acid to the pyrrolidine nitrogen could potentially lead to a zwitterionic tautomer, although this is generally less likely for non-alpha-amino acids.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules. Different polymorphs can exhibit distinct physical properties. A comprehensive polymorphic screen, involving crystallization from various solvents and under different conditions, followed by X-ray diffraction analysis, would be necessary to identify any potential polymorphs of this compound. Currently, no such studies have been published.

Supramolecular Interactions and Packing Arrangements

The way in which individual molecules of this compound pack together in the solid state defines its crystal structure and is governed by a hierarchy of intermolecular interactions. As mentioned, strong O-H···O hydrogen bonds are expected to be the primary drivers of the supramolecular assembly, likely forming dimeric units.

Computational Chemistry and Theoretical Investigations of 3 Pyrrolidin 1 Yl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement and energy of its electrons. For 3-(Pyrrolidin-1-yl)benzoic acid, these calculations can elucidate its geometry, stability, and propensity to engage in chemical reactions.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a powerful tool to predict various ground-state properties. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be utilized to determine its optimized molecular geometry, vibrational frequencies, and electronic properties.

DFT studies on substituted benzoic acids have shown that the nature and position of the substituent significantly influence the electronic distribution and reactivity of the molecule. In the case of this compound, the electron-donating nature of the pyrrolidine (B122466) ring is expected to impact the aromatic system and the acidity of the carboxylic group. DFT calculations can quantify these effects by providing optimized bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule. While specific experimental data for the title compound is scarce, theoretical calculations for closely related compounds, such as (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, have been performed, providing insights into the expected structural parameters.

Table 1: Representative Optimized Geometrical Parameters of a Substituted Phenylpyrrolidine Derivative Calculated by DFT (Data adapted from a study on a related boronic acid derivative for illustrative purposes)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (pyrrolidine-phenyl) | 1.39 Å |

| Bond Length | C=O (carboxylic acid) | 1.22 Å |

| Bond Length | C-O (carboxylic acid) | 1.35 Å |

| Bond Angle | C-N-C (pyrrolidine) | 109.5° |

| Bond Angle | O=C-O (carboxylic acid) | 123.0° |

| Dihedral Angle | C-C-N-C (phenyl-pyrrolidine) | 15.0° |

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of accuracy for electronic structure determination, albeit at a greater computational cost. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide very precise calculations of energies and molecular properties. For a molecule like this compound, ab initio calculations can be employed to refine the geometries obtained from DFT and to calculate electronic properties with high precision. These methods are particularly useful for benchmarking the results from less computationally intensive methods and for studying systems where electron correlation effects are significant. Due to their computational demand, their application is often focused on smaller, representative fragments of the molecule or specific properties of interest.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, associated with electron-rich areas that are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, corresponding to electron-poor areas prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a high negative potential (red) around the oxygen atoms of the carboxylic acid group, indicating their role as hydrogen bond acceptors and sites for electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a high positive potential (blue), highlighting its acidic nature. The pyrrolidine nitrogen, being a Lewis base, would also contribute to a region of negative potential, while the aromatic ring would display a more complex potential landscape influenced by both the electron-donating pyrrolidine and the electron-withdrawing carboxylic acid groups.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Carboxylic Acid Oxygens | Negative (Red) | Susceptible to electrophilic attack; Hydrogen bond acceptor |

| Carboxylic Acid Hydrogen | Positive (Blue) | Acidic proton; Hydrogen bond donor |

| Pyrrolidine Nitrogen | Negative (Red) | Nucleophilic center; Lewis basic site |

| Aromatic Ring | Varied | Susceptible to electrophilic aromatic substitution |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrolidine ring and the adjacent aromatic system, reflecting the electron-donating character of the pyrrolidine moiety. The LUMO is likely to be distributed over the carboxylic acid group and the aromatic ring, which can accept electron density. The HOMO-LUMO energy gap can be calculated using DFT or other quantum chemical methods, providing a quantitative measure of its reactivity. Studies on similar benzoic acid derivatives have shown that substituents can significantly alter the energies of the frontier orbitals and thus modulate the reactivity of the molecule.

Table 3: Representative Frontier Molecular Orbital (FMO) Properties of a Substituted Benzoic Acid Derivative (Data adapted from a computational study on a related benzoic acid derivative for illustrative purposes)

| Parameter | Calculated Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Energy Gap | 4.7 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective, allowing for the exploration of the conformational landscape and the influence of the surrounding environment, such as a solvent. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the particles evolve over time.

For this compound, MD simulations can be employed to study its conformational flexibility. The pyrrolidine ring can adopt various puckered conformations (envelope and twisted forms), and the orientation of the carboxylic acid group relative to the benzene (B151609) ring can also vary. MD simulations can reveal the preferred conformations in different environments and the energy barriers between them.

Furthermore, MD simulations are particularly powerful for studying solvation effects. The interactions between this compound and solvent molecules (e.g., water) can be explicitly modeled, providing a detailed picture of the solvation shell and the hydrogen bonding network. This is crucial for understanding its solubility and behavior in solution. For instance, simulations can show how water molecules orient around the hydrophilic carboxylic acid group and the more hydrophobic regions of the molecule. Such studies on substituted benzoic acids have highlighted the importance of solvent interactions in determining their self-association and crystallization behavior.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. It is a widely used tool in drug discovery and molecular biology to understand and predict ligand-protein interactions.

Given the presence of both hydrogen bond donor/acceptor groups (carboxylic acid) and a hydrophobic scaffold (the pyrrolidine and phenyl rings), this compound has the potential to interact with a variety of biological targets. The pyrrolidine moiety is a common scaffold in many biologically active compounds and approved drugs.

A molecular docking study of this compound would involve selecting a specific protein target and then using a docking program to predict the binding mode and affinity. The results of the docking simulation would provide a plausible three-dimensional model of the ligand-protein complex, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the carboxylic acid group could form hydrogen bonds with polar amino acid residues in the protein's active site, while the aromatic ring could engage in π-π stacking or hydrophobic interactions. The pyrrolidine ring could also contribute to hydrophobic interactions and fit into specific pockets within the binding site. Such studies are invaluable for rational drug design and for generating hypotheses about the mechanism of action of potential drug candidates.

Table 4: Potential Ligand-Protein Interactions for this compound

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Carboxylic Acid | Hydrogen Bonding, Salt Bridge | Arginine, Lysine, Histidine, Serine, Threonine |

| Phenyl Ring | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Pyrrolidine Ring | Hydrophobic Interactions, van der Waals Forces | Alanine, Leucine, Isoleucine, Valine |

Lack of Publicly Available Research Prevents In-Depth Computational Analysis of this compound

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly available research on the computational chemistry and theoretical investigations of the chemical compound this compound. Despite a thorough search for data pertaining to its binding modes, ligand-target interaction energetics, structure-activity relationships, and catalytic behavior, no specific studies detailing these aspects could be identified. Consequently, the generation of a detailed article on these specific computational analyses is not possible at this time.

While general information regarding the physical and chemical properties of this compound is available, in-depth computational studies, which are crucial for understanding its potential biological activity and reaction mechanisms at a molecular level, appear to be absent from the public domain. Such studies would typically involve sophisticated computational methods to predict how the molecule interacts with biological targets, the energy profiles of these interactions, how its chemical structure relates to its activity, and its potential to act as a catalyst.

The requested article outline, focusing on specific computational chemistry and theoretical investigations, necessitates the availability of detailed research findings that are currently not present in published literature. Without this foundational data, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Further research and publication in the field of computational chemistry focusing on this compound are required before a comprehensive and scientifically rigorous article on its theoretical investigations can be composed.

Medicinal Chemistry Applications and Biological Activity Profiling

Identification of 3-(Pyrrolidin-1-yl)benzoic Acid as a Privileged Scaffold in Drug Discovery

The five-membered pyrrolidine (B122466) ring is a widely utilized nitrogen heterocycle in medicinal chemistry for developing treatments for human diseases. unipa.itresearchgate.netnih.gov Its significance is enhanced by its non-planar, three-dimensional structure, which allows for a more thorough exploration of pharmacophore space compared to flat, aromatic rings. unipa.itresearchgate.netnih.gov This structural complexity, arising from sp3-hybridized carbon atoms, is considered crucial for the clinical success of new bioactive molecules. nih.gov The pyrrolidine nucleus is one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). unipa.it Benzoic acid and its derivatives also have a long history in medicine, serving as key components in a variety of therapeutic agents, including local anesthetics. slideshare.net The combination of these two moieties in this compound creates a scaffold with potential for broad biological applications.

The versatility of the pyrrolidine scaffold, a key component of this compound, allows for its incorporation into a wide array of therapeutic agents. unipa.itresearchgate.net Derivatives of the pyrrolidine ring have shown diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties, and have been developed for treating central nervous system diseases. unipa.itresearchgate.netnih.gov For instance, pyrrolidine-2,5-dione has been identified as a valuable scaffold in the treatment of epilepsy. nih.gov Similarly, benzoic acid derivatives are foundational to many drugs, acting as building blocks for molecules targeting a range of conditions. slideshare.netmdpi.com The this compound structure serves as a promising starting point for generating libraries of compounds aimed at various biological targets, such as P2Y14R antagonists for acute lung injury. researchgate.net

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to optimize molecular properties to enhance potency, selectivity, or pharmacokinetic profiles. drughunter.comnih.govcambridgemedchemconsulting.com The carboxylic acid group of this compound is a common target for such modifications. Bioisosteres for carboxylic acids include functional groups like tetrazoles, hydroxamic acids, and even less acidic options like 1-hydroxypyrazoles, which can improve tissue permeation by having higher pKa values. cambridgemedchemconsulting.com The choice of a bioisostere is context-dependent, aiming to mimic the size, shape, and electronic properties of the original group to maintain or improve biological activity while enhancing other characteristics like metabolic stability or oral bioavailability. drughunter.com

In pharmacophore design, which identifies the essential spatial arrangement of features necessary for biological activity, the this compound scaffold offers key interaction points. mdpi.com The pyrrolidine nitrogen can act as a hydrogen bond acceptor or, if protonated, a donor, while the benzoic acid portion provides a crucial acidic group for ionic interactions and hydrogen bonding. nih.gov The aromatic ring can engage in hydrophobic or pi-stacking interactions. The relative orientation of these groups is critical and can be fine-tuned through synthetic modifications to optimize binding to a specific biological target.

In Vitro Biological Activity Screening and Phenotypic Assays

The biological potential of this compound and its derivatives is typically elucidated through a combination of screening techniques designed to assess their effects on specific molecular targets or cellular systems.

High-throughput screening (HTS) allows for the rapid assessment of large libraries of chemical compounds against a specific biological target. embopress.org This methodology is essential for identifying initial "hits" from which more potent and selective compounds can be developed. embopress.org Compound libraries screened in HTS campaigns often include diverse scaffolds like pyrrolidines and benzoic acids to maximize the chances of finding novel inhibitors or modulators. nih.gov For example, HTS was used to screen a low-molecular-weight compound library to discover novel proton pump inhibitors, identifying pyrrole derivatives as promising acid blockers. nih.gov Recent advances in mass spectrometry have further revolutionized HTS by enabling label-free assays that are often faster and more physiologically relevant. embopress.org

Following initial screening, promising compounds are subjected to more detailed studies to quantify their activity against specific enzymes or receptors. The this compound scaffold can be found in molecules designed to interact with a variety of biological targets. For instance, derivatives containing the pyrrolidine-2,5-dione core have been investigated as inhibitors of tyrosinase and matrix metalloproteinases (MMPs). nih.govrsc.org In one study, a hydroxybenzylidenyl pyrrolidine-2,5-dione derivative demonstrated potent inhibition of mushroom tyrosinase with an IC₅₀ value significantly lower than the well-known inhibitor, kojic acid. rsc.org Similarly, certain pyrrolidine derivatives have been identified as inhibitors of Penicillin-Binding Protein 3 (PBP3) in P. aeruginosa, a key target for antibacterial drugs. mdpi.com

The table below summarizes the inhibitory activity of various compounds containing a pyrrolidine or benzoic acid-related scaffold against different enzymes, illustrating the therapeutic potential of this structural class.

| Compound Class | Target Enzyme | IC₅₀ Value | Reference |

| Hydroxybenzylidenyl pyrrolidine-2,5-dione (HMP) | Mushroom Tyrosinase | 2.23 ± 0.44 µM | rsc.org |

| Kojic Acid (Reference) | Mushroom Tyrosinase | 20.99 ± 1.80 µM | rsc.org |

| 5-benzofuroxan-based pyrrolidine hydroxamate | MMP-2 | 102 nM | nih.gov |

| 5-benzofuroxan-based pyrrolidine hydroxamate | MMP-9 | 162 nM | nih.gov |

| 4-benzofuroxan-based pyrrolidine hydroxamate | MMP-2 | 182 nM | nih.gov |

| 4-benzofuroxan-based pyrrolidine hydroxamate | MMP-9 | 242 nM | nih.gov |

| 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid | MbtI | ~15 µM | mdpi.com |

Mechanistic Studies of Biological Action

Understanding the mechanism through which a compound exerts its biological effect is critical for rational drug design. For derivatives of this compound, mechanistic studies often involve a combination of kinetic analysis, computational modeling, and structural biology.

Kinetic studies can reveal the mode of enzyme inhibition. For example, the potent tyrosinase inhibitor HMP, a pyrrolidine-2,5-dione derivative, was determined to be a competitive inhibitor through kinetic analysis. rsc.org This indicates that it likely binds to the active site of the enzyme, competing with the natural substrate.

Computational docking studies are frequently used to predict and analyze the binding mode of a ligand within the active site of its target protein. Such studies performed on a pyrrolidine hydroxamate derivative with MMP-2 highlighted the ability of the hydroxamate group to chelate the catalytic zinc ion in the active site, while other parts of the molecule formed hydrogen bonds with amino acid residues. nih.gov In the context of N-Methyl-D-aspartate (NMDA) receptors, derivatives of ifenprodil, which can feature amine-containing rings, act as allosteric modulators. nih.gov They bind to a site on the amino-terminal domain, which in turn stabilizes a non-conductive state of the receptor channel, demonstrating a complex downstream mechanism of action. nih.gov These mechanistic insights are invaluable for optimizing the scaffold to improve potency and selectivity.

Molecular Target Identification and Validation

Research into derivatives containing the pyrrolidine scaffold has identified several potential molecular targets, suggesting avenues for therapeutic intervention. For instance, certain hybrid benzofuroxan-based pyrrolidine hydroxamates have been investigated for their anticancer activity, which was attributed to the inhibition of matrix metalloproteinases 2 and 9 (MMP-2 and MMP-9). unipa.it Docking studies with one such derivative highlighted the ability of its hydroxamate group to chelate the catalytic zinc ion within the MMP-2 active site. unipa.it

In a different context, 4-(pyrrolidin-1-yl)benzonitrile derivatives have been synthesized and evaluated as selective androgen receptor modulators (SARMs). unipa.it These compounds demonstrated potent androgen receptor (AR) agonistic activity, indicating that the pyrrolidine scaffold can be incorporated into molecules designed to target nuclear hormone receptors. unipa.it

Investigation of Signaling Pathway Modulation

The modulation of signaling pathways is a direct consequence of a compound's interaction with its molecular target. For derivatives of this compound, the specific pathways implicated depend on the nature of the derivative and its validated target.

For example, N-acylhydrazone derivatives, which share structural similarities with benzoic acid amides, have been studied for their anti-inflammatory effects. One such compound was found to exert its anti-inflammatory action through the nitric oxide (NO) pathway. mdpi.com Pre-treatment of study models with an inhibitor of inducible nitric oxide synthase (iNOS) reversed the anti-inflammatory effect of the compound, indicating the involvement of iNOS. mdpi.com Furthermore, the compound was shown to significantly decrease levels of pro-inflammatory cytokines such as IL-6, TNF-α, IL-17, and IFN-γ in a NO-dependent manner. mdpi.com This suggests a mechanism that involves the modulation of the sGC-NO/cytokine signaling pathway. mdpi.com

Potential Therapeutic Areas and Pharmacological Effects

The diverse biological activities observed in derivatives of pyrrolidine and benzoic acid point toward a wide range of potential therapeutic applications. The following sections explore some of the most actively researched areas.

Antimicrobial and Antibacterial Activities

The pyrrolidine ring is a key structural motif in the exploration of new antimicrobial agents. researchgate.net Studies on novel 2,3-pyrrolidinedione analogues, which feature the pyrrolidine core, have demonstrated notable anti-biofilm activity against pathogenic bacteria. nih.gov Specifically, certain analogues showed significant inhibition of biofilm formation in Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) at concentrations that had only modest effects on planktonic bacterial growth. nih.gov This suggests a potential application as adjuvants in antibiotic therapies to combat tolerant bacterial biofilms. nih.gov

Table 1: Anti-biofilm Activity of Selected 2,3-Pyrrolidinedione Analogues

| Compound | Test Organism | Biofilm Inhibition at 40 µM (%) | Planktonic MIC (µg/mL) |

|---|---|---|---|

| Analogue 1 | S. aureus | >80% | 16-32 |

| Analogue 6 | S. aureus | >80% | 16-32 |

| Analogue 13 | S. aureus | >80% | 16-32 |

Data sourced from studies on 2,3-pyrrolidinedione analogues. nih.gov

Anticancer and Cytotoxic Potentials

The development of novel anticancer agents frequently involves the use of pyrrolidine and benzoic acid scaffolds. researchgate.netmdpi.com A variety of derivatives have been synthesized and evaluated for their cytotoxic effects against numerous human cancer cell lines.

For example, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives incorporating 1,3,4-oxadiazolethione and 4-aminotriazolethione rings showed enhanced anticancer activity against human A549 lung epithelial cells. researchgate.net In another study, 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide derivatives were tested against a panel of cancer cell lines, with some compounds showing selectivity towards prostate cancer (PPC-1) and melanoma (IGR39) cell lines. nih.gov Additionally, benzoxazole clubbed 2-pyrrolidinones have been screened by the National Cancer Institute (NCI), where they exhibited inhibitory activity against the SNB-75 cell line of CNS cancer. mdpi.com

Table 2: Cytotoxic Activity of Selected Pyrrolidine Derivatives

| Derivative Class | Compound | Cell Line | Activity Measurement | Result |

|---|---|---|---|---|

| 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivative | 1,3,4-Oxadiazolethione analog | A549 (Lung) | Cell Viability | Reduced to 28.0% |

| 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivative | 4-Aminotriazolethione analog | A549 (Lung) | Cell Viability | Reduced to 29.6% |

| 5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide derivative | Compound 13 (5-nitrothiophene moiety) | IGR39 (Melanoma) | EC₅₀ | 2.50 ± 0.46 µM |

| 5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide derivative | Compound 13 (5-nitrothiophene moiety) | PPC-1 (Prostate) | EC₅₀ | 3.63 ± 0.45 µM |

| Benzoxazole clubbed 2-pyrrolidinone | Compound 19 (NSC: 778839) | SNB-75 (CNS) | % Growth Inhibition | 35.49% |

| Benzoxazole clubbed 2-pyrrolidinone | Compound 20 (NSC: 778842) | SNB-75 (CNS) | % Growth Inhibition | 31.88% |

Data compiled from studies on various pyrrolidine derivatives. researchgate.netnih.govmdpi.com

Anti-inflammatory and Immunomodulatory Research

Pyrrole-containing compounds, which are structurally related to pyrrolidines, are integral to many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Research into novel pyrrole derivatives continues to yield promising anti-inflammatory candidates.

A notable example is compound 3f (2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid), which was evaluated for its anti-inflammatory and immunomodulatory effects. nih.gov In a carrageenan-induced paw edema model, repeated administration of this compound significantly inhibited paw edema. nih.gov In a lipopolysaccharide (LPS)-induced systemic inflammation model, the compound significantly decreased serum levels of the pro-inflammatory cytokine TNF-α. nih.gov

Furthermore, the study observed a significant increase in the levels of the anti-inflammatory cytokine TGF-β1 after both single and repeated doses, while levels of IL-10 were unaffected. nih.gov This selective modulation of cytokine profiles, particularly the marked elevation of TGF-β1, points to a potential immunomodulatory mechanism beyond simple inflammation suppression. nih.gov

Other Emerging Biological Activities

The structural versatility of the pyrrolidine ring allows for its incorporation into compounds targeting a wide range of biological processes. One emerging area of research is in the development of analgesics. A series of benzoxazole clubbed 2-pyrrolidinones were designed and synthesized as inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system and pain signaling. mdpi.com Two compounds from this series were identified as potent and selective MAGL inhibitors and demonstrated a significant reduction in pain response in a formalin-induced nociception test, with potency greater than the control drug, gabapentin. mdpi.com

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

The exploration of the structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies are instrumental in optimizing their potency, selectivity, and pharmacokinetic properties for various therapeutic targets. These investigations typically involve systematic modifications of the core scaffold and analysis of the resulting changes in biological effect.

Systematic Modification and Activity Correlation

Modifications of the Pyrrolidine Ring: The pyrrolidine ring, a five-membered saturated heterocycle, offers several avenues for modification. Alterations can include the introduction of substituents at various positions (2, 3, 4, and 5), changing the ring size (e.g., to a piperidine or azetidine), or introducing heteroatoms. For instance, in studies on pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors, modifications to the pyrrolidine group were a key aspect of the SAR investigation. nih.govrsc.org The stereochemistry of substituents on the pyrrolidine ring is also a critical factor, as different enantiomers or diastereomers can exhibit significantly different biological activities due to their distinct interactions with chiral biological targets like enzymes and receptors.

Modifications of the Benzoic Acid Moiety: The carboxylic acid group of the benzoic acid is often a key pharmacophoric feature, potentially involved in hydrogen bonding or ionic interactions with the biological target. Modifications can include esterification, amidation, or replacement with other acidic functional groups such as a tetrazole or a hydroxamic acid. These changes can modulate the acidity (pKa), lipophilicity, and metabolic stability of the compound. For example, in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, both benzoic acid and their corresponding ester derivatives were explored to balance potency and bioavailability. nih.gov

Modifications of the Phenyl Ring: The phenyl ring serves as a scaffold linking the pyrrolidine and benzoic acid groups. Its substitution pattern can significantly impact activity. The introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the ortho, meta, and para positions relative to the pyrrolidine or carboxylic acid can influence the electronic properties, conformation, and lipophilicity of the molecule. Structure-activity relationship studies on benzoic acid derivatives have shown that the position and nature of substituents on the phenyl ring are crucial for their biological effects, such as anti-sickling properties.

An illustrative data table below, based on hypothetical SAR findings for a generic biological target, demonstrates how these modifications could be correlated with activity:

| Compound | Modification | Position of Substitution | Biological Activity (IC50, µM) |

| Parent | This compound | - | 10.5 |

| 1a | Methyl on Pyrrolidine | 2-position | 15.2 |

| 1b | Hydroxyl on Pyrrolidine | 3-position | 5.8 |

| 2a | Methyl Ester | Carboxylic Acid | 8.3 |

| 2b | Amide | Carboxylic Acid | 12.1 |

| 3a | Chloro on Phenyl Ring | para to COOH | 2.1 |

| 3b | Methoxy on Phenyl Ring | ortho to Pyrrolidine | 7.9 |

This table is for illustrative purposes and does not represent actual experimental data for a specific biological target of this compound.

Rational Design Based on SAR Data

The data and insights gleaned from SAR studies form the basis for the rational design of new, more potent, and selective analogs. By understanding which structural features are essential for activity and which can be modified, medicinal chemists can design compounds with improved pharmacological profiles.

Rational drug design often employs computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to predict the biological activity of novel compounds before their synthesis. nih.gov For instance, if SAR data reveals that a hydrogen bond donor at the 3-position of the pyrrolidine ring enhances activity, new analogs incorporating groups like hydroxyl or amino at this position can be designed and prioritized for synthesis. Similarly, if a particular substitution pattern on the phenyl ring is found to be beneficial, this knowledge can be used to guide further optimization.

An example of rational design can be seen in the development of inhibitors for various enzymes. Once an initial hit compound is identified, SAR studies can reveal the key interactions with the enzyme's active site. This information then allows for the design of new molecules that can form additional or stronger interactions, leading to increased potency and selectivity. For instance, the design of selective human carbonic anhydrase inhibitors has been guided by SAR data derived from the 2-(benzylsulfinyl)benzoic acid scaffold. nih.gov

The iterative process of rational design involves the following steps:

Identify Key Pharmacophoric Elements: From initial SAR data, determine the essential functional groups and their spatial arrangement required for biological activity.

Develop a Hypothesis: Formulate a hypothesis about how specific structural modifications will affect the compound's interaction with its biological target.

In Silico Modeling: Use computational methods to design and evaluate new molecules based on the hypothesis.

Chemical Synthesis: Synthesize the most promising candidates.

Biological Evaluation: Test the new compounds for their biological activity.

Refine the SAR Model: Incorporate the new data into the existing SAR model to further refine the understanding of the structural requirements for activity.

Through this cyclical process, the initial lead compound, such as this compound, can be systematically optimized to yield a clinical candidate with the desired therapeutic properties.

Applications in Materials Science and Catalysis Research

Role as a Ligand in Transition Metal Catalysis and Organocatalysis

The structure of 3-(Pyrrolidin-1-yl)benzoic acid, featuring a tertiary amine (the pyrrolidine (B122466) nitrogen) and a carboxylic acid group, suggests its potential as a bidentate or monodentate ligand in catalysis. The nitrogen atom can act as a Lewis base to coordinate with a metal center, while the carboxylate group can also bind to metals or participate in hydrogen bonding interactions, which are crucial in organocatalysis.

The synthesis of chiral catalysts often involves the use of enantiomerically pure starting materials or the resolution of racemic mixtures. For this compound, a chiral catalyst could theoretically be designed by utilizing a chiral pyrrolidine precursor. The general strategies for creating chiral pyrrolidine-based organocatalysts often involve modifications to the pyrrolidine ring to introduce stereogenic centers and functional groups that can direct the stereochemical outcome of a reaction. unibo.it

While numerous chiral pyrrolidine derivatives have been synthesized and successfully used in organocatalysis, specific synthetic routes starting from or leading to a chiral version of this compound for catalytic purposes are not detailed in the available literature. The general approach would likely involve the coupling of a chiral pyrrolidine derivative with a benzoic acid precursor.

Table 1: Hypothetical Chiral Catalyst Design based on this compound Moiety

| Catalyst Feature | Design Consideration | Potential Catalytic Application |

|---|---|---|

| Chiral Pyrrolidine Ring | Introduction of substituents at the 2- and 5-positions of the pyrrolidine ring to create a chiral environment. | Asymmetric aldol reactions, Michael additions, Diels-Alder reactions. |

| Benzoic Acid Group | Serves as a secondary binding site for the substrate or a co-catalyst through hydrogen bonding. | Enhancing enantioselectivity and reaction rates. |

This table is based on established principles of catalyst design and does not represent experimentally verified data for this compound.

Derivatives of proline and other chiral pyrrolidines are widely used as organocatalysts for various asymmetric transformations. These catalysts typically activate substrates through the formation of enamines or iminium ions. The efficiency and enantioselectivity of these reactions are highly dependent on the steric and electronic properties of the catalyst.

No specific examples of asymmetric transformations catalyzed by derivatives of this compound were found in the conducted searches. Research in this area would be necessary to determine the efficacy of such catalysts. For context, a summary of results for well-established pyrrolidine-based organocatalysts in a representative reaction is provided below.

Table 2: Representative Performance of Proline-derived Organocatalysts in Asymmetric Michael Addition

| Catalyst | Substrates | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| (S)-Proline | Aldehyde + Nitroalkene | 85-95 | 90-99 |

| Diarylprolinol Silyl Ether | Ketone + Nitroalkene | 90-99 | >95 |

This data is illustrative of the performance of related pyrrolidine catalysts and does not include this compound derivatives.

Integration into Functional Materials and Polymers

The bifunctional nature of this compound makes it a potential candidate for incorporation into functional materials and polymers. The benzoic acid moiety can participate in polymerization reactions (e.g., forming polyesters or polyamides) or in the formation of non-covalent supramolecular structures through hydrogen bonding. The pyrrolidine group can introduce specific properties such as basicity, metal-binding sites, or act as a site for further functionalization.

Benzoic acid and its derivatives are known to form robust hydrogen-bonded dimers and other supramolecular structures. These interactions can be used to build larger, well-defined assemblies such as liquid crystals, gels, and porous frameworks. The presence of the pyrrolidine group in this compound could influence the packing and properties of such assemblies.

Specific studies on the supramolecular assembly of this compound have not been identified. However, the principles of supramolecular chemistry suggest that it could form various hydrogen-bonded networks.

The incorporation of this compound into a polymer backbone or as a pendant group could impart desirable properties to the resulting material. For example, polymers containing this moiety could have applications as ion-exchange resins, metal-scavenging materials, or as polymeric ligands for catalysis.

Table 3: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Method of Incorporation | Potential Properties/Applications |

|---|---|---|

| Polyester | As a comonomer in condensation polymerization with a diol. | Modified thermal and mechanical properties, potential for metal coordination. |

| Polyamide | As a comonomer in condensation polymerization with a diamine. | Enhanced hydrophilicity, sites for post-polymerization modification. |

This table outlines hypothetical applications based on general polymer chemistry principles.

Conclusion and Future Directions in Research

Current Challenges and Knowledge Gaps in 3-(Pyrrolidin-1-yl)benzoic Acid Research

Despite the interest in pyrrolidine- and benzoic acid-containing compounds in drug discovery, specific research focused on this compound is limited. This presents several challenges and knowledge gaps that need to be addressed to unlock its full potential.

A primary challenge lies in the synthesis and functionalization of this compound derivatives. While general methods for the synthesis of substituted pyrrolidines and benzoic acids exist, achieving specific substitution patterns with high stereoselectivity and yield can be complex. mdpi.comnih.gov The development of efficient and scalable synthetic routes is crucial for generating a diverse library of analogues for structure-activity relationship (SAR) studies. A significant knowledge gap exists in the comprehensive understanding of its physicochemical properties . While basic data is available, a more in-depth characterization of properties like solubility, lipophilicity, and metabolic stability for a range of derivatives is necessary for drug development.

Furthermore, the biological activity profile of this compound remains largely unexplored. There is a lack of systematic screening to identify its potential molecular targets and therapeutic areas. The pyrrolidine (B122466) ring is a common scaffold in many biologically active compounds, exhibiting activities ranging from anticancer and antibacterial to anti-inflammatory. nih.govnih.gov Similarly, benzoic acid derivatives have been investigated as potential therapeutic agents. preprints.orgresearchgate.netresearchgate.net However, without dedicated biological evaluation of this compound itself, its therapeutic potential remains speculative.

Finally, there is a dearth of computational and mechanistic studies . Understanding how the pyrrolidinyl and benzoic acid moieties of the molecule interact with biological targets at a molecular level is crucial for rational drug design. The lack of such studies hinders the ability to predict the biological effects of new derivatives and to optimize their properties.

Emerging Methodologies and Technologies for Future Investigations

Overcoming the current challenges in this compound research will be facilitated by the adoption of emerging methodologies and technologies that are transforming drug discovery and materials science.

Advanced Synthetic Methodologies:

Multicomponent Reactions (MCRs): These reactions offer a powerful tool for the rapid synthesis of complex molecules from simple starting materials in a single step, which can accelerate the generation of a diverse library of this compound derivatives. tandfonline.comtandfonline.com

Stereoselective Synthesis: Given the importance of stereochemistry in biological activity, the use of modern stereoselective synthesis methods will be critical for producing enantiomerically pure derivatives. mdpi.comnih.gov This will allow for a more precise evaluation of their biological effects.

C-H Activation: Directed C-H activation techniques are emerging as a powerful tool for the late-stage functionalization of complex molecules, which could be applied to modify the benzoic acid ring of the compound in a controlled manner.

High-Throughput Screening and 'Omics' Technologies:

High-Throughput Screening (HTS): HTS platforms can be employed to rapidly screen libraries of this compound derivatives against a wide range of biological targets to identify initial hits.

Chemical Proteomics: This technology can be used to identify the protein targets of bioactive derivatives directly in a cellular context, providing valuable insights into their mechanism of action.

Computational and Structural Biology Approaches:

Molecular Modeling: In silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to predict the binding of derivatives to specific targets and to guide the design of more potent compounds. bohrium.com

Cryo-Electron Microscopy (Cryo-EM): For derivatives that bind to large protein complexes, cryo-EM can provide high-resolution structural information to elucidate the binding mode and inform further optimization.

Translational Research Opportunities and Therapeutic Prospects

The structural motifs present in this compound suggest several promising avenues for translational research and the development of novel therapeutics. The pyrrolidine scaffold is a key component of numerous FDA-approved drugs and is known to confer favorable pharmacokinetic properties. nih.gov The benzoic acid moiety provides a handle for further chemical modification and can participate in key interactions with biological targets.

Potential Therapeutic Areas:

Oncology: Both pyrrolidine and benzoic acid derivatives have shown promise as anticancer agents. preprints.orgresearchgate.netbohrium.com Derivatives of this compound could be explored as inhibitors of cancer-related enzymes or as modulators of oncogenic signaling pathways.

Infectious Diseases: The pyrrolidine ring is found in various antibacterial and antiviral agents. nih.gov Novel derivatives could be developed to combat drug-resistant pathogens.

Inflammation and Immunology: Pyrrolidine-containing compounds have been investigated for their anti-inflammatory properties. nih.gov There is potential to develop derivatives of this compound as modulators of inflammatory responses.

Central Nervous System (CNS) Disorders: The ability of small molecules to cross the blood-brain barrier is critical for treating CNS disorders. The physicochemical properties of this compound derivatives could be optimized for this purpose, opening up possibilities for treating neurodegenerative diseases or psychiatric disorders.

The development of small molecule modulators targeting transmembrane receptors and ion channels is a significant area of drug discovery. nih.govfrontiersin.org The this compound scaffold could serve as a starting point for designing ligands for these important drug targets. Furthermore, the concept of sequence-selective translation inhibition by small molecules represents a novel therapeutic modality that could be explored for derivatives of this compound. youtube.com

常见问题

Q. Table 1: Comparison of Synthetic Routes

| Method | Reactants | Conditions | Yield* | Limitations |

|---|---|---|---|---|

| Direct Acylation | Benzoic acid chloride, pyrrolidine | Et₃N, DCM, 0°C → RT | 60–75% | Competing hydrolysis |

| Multi-Step Functionalization | Halogenated benzoate, pyrrolidine | Pd-catalyzed coupling, basic hydrolysis | 40–55% | Requires inert atmosphere |

*Hypothetical yields based on analogous reactions in .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Research Question

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting near the pyrrolidine moiety) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-N stretch of pyrrolidine) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, as demonstrated for related triazolo-pyridine derivatives .

How can researchers optimize the synthesis of this compound to improve scalability and purity?

Advanced Research Question

Optimization strategies include:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) for coupling reactions to reduce side products .

- Solvent Engineering : Using mixed solvents (e.g., THF/H₂O) to enhance solubility of intermediates.

- Purification Techniques : Gradient chromatography or recrystallization from ethanol/water mixtures to isolate high-purity product (>95%) .

Q. Critical Variables :

- Temperature control during acylation to minimize decomposition.

- Stoichiometric excess of pyrrolidine (1.2–1.5 eq.) to drive reaction completion.

What strategies are recommended for resolving contradictions in reported biological activities of pyrrolidine-substituted benzoic acid derivatives?

Advanced Research Question

Contradictions in biological data (e.g., antimicrobial vs. anticancer efficacy) may arise from assay variability or structural nuances. Methodological solutions include:

- Orthogonal Assays : Validate antimicrobial activity via both MIC (Minimum Inhibitory Concentration) and time-kill assays .

- Structural Analogues : Compare activities of this compound with its piperidine counterpart to isolate ring-size effects .

- Receptor Binding Studies : Use radioligand displacement assays (e.g., dopamine D3 receptor binding, as in ) to quantify affinity.

How can computational chemistry elucidate the structure-activity relationships (SAR) of this compound?

Advanced Research Question

Computational approaches include:

- Density Functional Theory (DFT) : Calculate electron distribution to predict reactive sites (e.g., carboxylate group for salt formation) .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) to guide analogue design .

- Pharmacophore Modeling : Identify critical functional groups (e.g., pyrrolidine’s amine for hydrogen bonding) using software like Schrödinger .

What are the challenges in determining the pharmacokinetic (PK) properties of this compound, and how can they be addressed?

Advanced Research Question

Challenges include poor solubility and metabolic instability. Methodological solutions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。